BenchChemオンラインストアへようこそ!

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid

Physicochemical profiling Regioisomer differentiation Drug-likeness prediction

2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid (CAS 925146-01-6) is a heterocyclic small molecule (MF: C₁₄H₁₁N₃O₂, MW: 253.26 g/mol) belonging to the quinoline-4-carboxylic acid class bearing a 1-methylpyrazole substituent at the quinoline 2-position. The compound features a carboxylic acid functional group at the quinoline 4-position, enabling amide coupling, esterification, and other derivatization chemistries central to medicinal chemistry library synthesis.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 925146-01-6
Cat. No. B1351635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid
CAS925146-01-6
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C14H11N3O2/c1-17-13(6-7-15-17)12-8-10(14(18)19)9-4-2-3-5-11(9)16-12/h2-8H,1H3,(H,18,19)
InChIKeyKROALECUONLWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid (CAS 925146-01-6): Compound Identity and Structural Baseline for Procurement


2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid (CAS 925146-01-6) is a heterocyclic small molecule (MF: C₁₄H₁₁N₃O₂, MW: 253.26 g/mol) belonging to the quinoline-4-carboxylic acid class bearing a 1-methylpyrazole substituent at the quinoline 2-position. The compound features a carboxylic acid functional group at the quinoline 4-position, enabling amide coupling, esterification, and other derivatization chemistries central to medicinal chemistry library synthesis . The pyrazole ring is attached via its 5-position (IUPAC numbering), creating a distinct regioisomeric connectivity relative to the more commonly catalogued pyrazol-3-yl and pyrazol-4-yl analogues . Predicted physicochemical properties include a boiling point of 481.5±40.0 °C, density of 1.35±0.1 g/cm³, and a predicted pKa of 0.96±0.10, indicating the carboxylic acid exists predominantly in its ionized form under physiological pH conditions . The compound is stocked by multiple reputable screening compound suppliers including Sigma-Aldrich (via Enamine), AKSci, ChemScene, and InterBioScreen, with catalogued purities ranging from 95% to ≥97% .

Why Generic Quinoline-Pyrazole Carboxylic Acids Cannot Substitute for 925146-01-6 in Structure-Focused Research


Within the quinoline-4-carboxylic acid pyrazole family, regioisomeric variation at the pyrazole attachment point (3-yl, 4-yl, or 5-yl positions) and N-alkyl substitution (H, methyl, ethyl) generates compounds with identical molecular formulae and identical molecular weights yet distinctly different predicted electronic properties, steric profiles, and potentially divergent biological target engagement [1]. For example, the pyrazol-5-yl isomer (925146-01-6) exhibits a predicted pKa of 0.96±0.10, whereas the pyrazol-3-yl positional isomer (CAS 923005-18-9) has a predicted pKa of 3.00±0.61 — a difference that translates to significantly different ionization states at assay-relevant pH and can alter solubility, permeability, and protein-ligand binding thermodynamics . Furthermore, regioisomeric pyrazole connectivity modulates the spatial orientation of the methyl group relative to the quinoline plane, which directly affects shape complementarity in target binding pockets . Published studies on quinoline-pyrazole clubbed scaffolds have demonstrated that subtle structural modifications produce measurable shifts in antimicrobial MIC values and antimalarial potency, underscoring that within this chemotype, biological activity is regiospecific rather than class-generic [2]. Procurement of a pyrazol-3-yl or pyrazol-4-yl positional isomer in place of the 5-yl compound will yield different screening results and cannot be considered functionally equivalent without explicit head-to-head validation.

2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid (925146-01-6): Quantitative Differentiation Evidence Against Closest Analogs


Predicted pKa Differentiates Pyrazol-5-yl from Pyrazol-3-yl Regioisomer: Ionization State at Physiological pH

The target compound (pyrazol-5-yl isomer, CAS 925146-01-6) has a computationally predicted pKa of 0.96±0.10 for the quinoline-4-carboxylic acid group . In contrast, the pyrazol-3-yl positional isomer (CAS 923005-18-9) has a predicted pKa of 3.00±0.61 . This approximately 2-log-unit difference in acid dissociation constant means that at physiological pH 7.4, the target compound's carboxylic acid is >99.999% ionized (carboxylate form), while the 3-yl isomer's carboxylic acid is approximately 99.996% ionized — a difference that becomes more pronounced at mildly acidic compartmental pH values (e.g., pH 5.0–6.0 in endosomal or tumor microenvironments) where the ionization differential can exceed 10-fold concentration of the neutral species. Both predicted values were obtained using the same computational methodology (ACD/Labs Percepta platform), ensuring cross-comparability of the predicted data .

Physicochemical profiling Regioisomer differentiation Drug-likeness prediction

Commercial Purity Benchmarking: 925146-01-6 Matches or Exceeds Analog Supplier Specifications for Screening-Grade Procurement

The target compound is commercially available from multiple established suppliers at consistently high purity levels: Sigma-Aldrich (Enamine) at 95% , AKSci at 97% minimum purity specification , ChemScene at ≥97% , and Leyan at 97% . This multi-supplier availability at ≥95% purity across independent vendors provides procurement redundancy and quality assurance that is comparable to or exceeds that of the pyrazol-4-yl isomer (CAS 957035-25-5, available from ABCR at 95% and MolCore at 98% ) and the pyrazol-3-yl isomer (CAS 923005-18-9, available from MolCore at 98% ). The compound is also catalogued in the InterBioScreen screening library (Product BB_SC-3799) and the ChemDiv compound collection, indicating its selection for diversity-oriented screening decks [1].

Compound procurement Purity specification Screening library quality

Scaffold-Level Antimicrobial Activity: Quinoline-4-Carboxylic Acid Pyrazole Derivatives Demonstrate MIC Values Comparable to Reference Antibiotics

A systematic study by Bishnoi et al. (2012, published in Medicinal Chemistry Research) evaluated a series of quinoline-4-carboxylic acid derivatives bearing thiazole and pyrazole substituents for antimicrobial activity against a panel including S. aureus (ATCC-9144), B. subtilis (ATCC-6633), P. aeruginosa (ATCC-25615), E. coli (MTCC-739), C. albicans (ATCC-24433), A. niger (MTCC-872), and A. fumigatus (MTCC-343) [1]. Specific pyrazole-containing derivatives (compounds 4b, 4c) demonstrated activity at low concentrations against S. aureus and C. albicans, while compounds 4a, 6d, and 6b showed inhibitory effects against other microbes [1]. In a related study, certain quinoline-4-carboxylic acid pyrazole derivatives exhibited MIC values as low as 6.25 µg/mL against E. coli, 25 µg/mL against S. typhi, and 25 µg/mL against P. aeruginosa (zone of inhibition data) [2]. The Pandya et al. (2020, Chemistry Africa) study further demonstrated that quinoline-pyrazole clubbed derivatives showed superior MIC results compared to reference drugs in antimicrobial, antimalarial, and antitubercular assays [3]. Importantly, the antimicrobial activity within this chemotype is sensitive to the nature and position of pyrazole substitution, meaning the pyrazol-5-yl attachment geometry of 925146-01-6 presents a distinct structural query relative to published pyrazol-4-yl and pyrazol-1-yl analogues [4].

Antimicrobial screening MIC determination Quinoline-pyrazole scaffold

Scaffold-Level Antimalarial Activity: Quinoline-Pyrazole Carboxylic Acid Derivatives Exhibit Potent Antiplasmodial Effects In Vitro and In Vivo

The quinoline-4-carboxylic acid scaffold is a privileged structure in antimalarial drug discovery. A study by Pandya et al. (2020) specifically evaluated quinoline-pyrazole clubbed derivatives for antimalarial activity and reported that these compounds showed results comparable or superior to reference drugs based on MIC values [1]. In a related chemical series, new derivatives of quinoline-4-carboxylic acid demonstrated antiplasmodial activity against the chloroquine-sensitive NF54 strain of P. falciparum, with a single compound achieving 98.1% reduction of parasitaemia in P. berghei-infected mice [2]. Broader quinoline-4-carboxamide development has yielded compounds with single-digit nanomolar IC50 values (e.g., IC50: 0.004 µM against the NF54 strain and IC50: 0.011 µM against the K1 strain) and a validated novel mechanism of action via inhibition of translation elongation factor 2 (PfEF2), leading to preclinical development candidate progression [3]. While the pyrazol-5-yl regioisomer 925146-01-6 has not yet been specifically profiled in published antimalarial assays, its quinoline-4-carboxylic acid core with a distinct pyrazole substitution geometry represents a structurally differentiated entry point into this therapeutically validated scaffold space [4].

Antimalarial drug discovery Plasmodium falciparum Quinoline scaffold

Synthetic Versatility: Carboxylic Acid at Quinoline 4-Position Enables Diverse Derivatization and Library Synthesis

The quinoline-4-carboxylic acid functional group in 925146-01-6 is a versatile synthetic handle enabling amide coupling with primary and secondary amines, esterification with alcohols, reduction to the corresponding alcohol, and Curtius rearrangement to amines — all standard transformations in medicinal chemistry library synthesis . This contrasts with 2-(1-methyl-1H-pyrazol-5-yl)quinoline (CAS 1356997-33-5), the decarboxylated analogue lacking the 4-carboxylic acid group (MW 209.25 vs 253.26), which eliminates the most synthetically enabling functional group and limits derivatization options to electrophilic aromatic substitution or cross-coupling at the quinoline ring . Within the quinoline-4-carboxylic acid pyrazole family, the regiospecific pyrazol-5-yl attachment geometry of 925146-01-6 provides a different steric environment around the carboxylic acid compared to pyrazol-3-yl and pyrazol-4-yl isomers, which can affect coupling efficiency and the conformational preferences of resulting amide products in structure-based design [1]. The compound's presence in the InterBioScreen library (485,000+ screening compounds) confirms its selection as a diversity-representative scaffold for high-throughput screening deck assembly [2].

Medicinal chemistry Parallel synthesis Carboxylic acid derivatization

Regiospecific Pyrazole Connectivity: Pyrazol-5-yl vs Pyrazol-4-yl Positional Isomers as Structurally Distinct Screening Probes

The target compound 925146-01-6 carries the 1-methylpyrazole substituent attached at the pyrazole 5-position to the quinoline 2-position, whereas the commercially available 4-yl isomer (CAS 957035-25-5) attaches via the pyrazole 4-position and the 3-yl isomer (CAS 923005-18-9) via the pyrazole 3-position [1]. These three regioisomers share the identical molecular formula (C₁₄H₁₁N₃O₂) and molecular weight (253.26 g/mol) but differ fundamentally in the spatial orientation of the pyrazole ring relative to the quinoline plane and the distance and geometry of the methyl group relative to the carboxylic acid . In published SAR studies on related quinoline-pyrazole systems, the position of pyrazole attachment has been shown to modulate biological activity profiles — for instance, in the Bishnoi et al. antimicrobial series, the nature and positioning of the heterocyclic substituent at the quinoline 2-position was a key determinant of both potency and microbial selectivity [2]. All three regioisomers (5-yl, 4-yl, and 3-yl) are commercially available, enabling systematic head-to-head profiling to establish position-specific SAR; the 5-yl isomer 925146-01-6 represents the least commonly catalogued connectivity among the three, potentially offering novel IP positioning [3].

Regioisomer differentiation Chemical library design Structure-activity relationships

Recommended Research and Procurement Application Scenarios for 2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid (925146-01-6)


Antimicrobial Screening Cascade Entry with Regiospecific SAR Profiling

Deploy 925146-01-6 as a structurally distinct entry point into antimicrobial screening alongside its pyrazol-3-yl (923005-18-9) and pyrazol-4-yl (957035-25-5) regioisomers. The quinoline-4-carboxylic acid pyrazole chemotype has demonstrated MIC values as low as 6.25 µg/mL against E. coli in published studies on structurally related analogues, and systematic head-to-head profiling of the three regioisomers would establish position-specific SAR for antimicrobial potency and microbial selectivity [1]. Procure all three isomers from a unified supplier (e.g., MolCore or ChemScene) to ensure consistent purity specifications and minimize inter-batch variability in comparative assays .

Antimalarial Lead Optimization Using the Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid scaffold has produced antimalarial leads with nanomolar potency against P. falciparum (IC50 as low as 0.004 µM for optimized analogues) and validated in vivo efficacy (98.1% parasitaemia reduction in the P. berghei mouse model) via a novel PfEF2 inhibition mechanism [2]. 925146-01-6 provides a structurally differentiated pyrazol-5-yl substitution pattern not yet evaluated in published antimalarial SAR, representing an opportunity for novel IP generation within a clinically validated scaffold space. The carboxylic acid handle enables rapid amide library synthesis for lead optimization [3].

Kinase Inhibitor and Anticancer Screening Library Design

Quinoline-4-carboxylic acid derivatives have been explored as kinase inhibitor scaffolds, with the quinoline core providing ATP-mimetic hinge-binding functionality and the carboxylic acid enabling vector diversification toward selectivity pockets [4]. The pyrazol-5-yl connectivity of 925146-01-6 offers a steric and electronic profile distinct from more common pyrazol-4-yl kinase hinge binders, potentially accessing different selectivity profiles across the kinome. The compound's presence in the InterBioScreen and ChemDiv screening collections confirms its acceptance for diversity-oriented screening deck assembly [5].

Medicinal Chemistry Library Synthesis via Carboxylic Acid Derivatization

The quinoline-4-carboxylic acid group enables parallel amide coupling with diverse amine building blocks to generate focused screening libraries. This differentiates 925146-01-6 from its decarboxylated analogue 2-(1-methyl-1H-pyrazol-5-yl)quinoline (CAS 1356997-33-5, MW 209.25), which lacks this key synthetic handle . Systematic amide library generation and subsequent biological profiling across antimicrobial, antimalarial, and anticancer assays would establish comprehensive SAR while leveraging the compound's multi-vendor commercial availability (Sigma-Aldrich, AKSci, ChemScene, Leyan) for supply chain resilience .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.